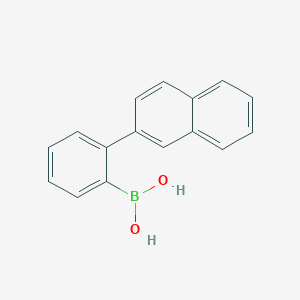

(2-(Naphthalen-2-yl)phenyl)boronic acid

Description

Overview of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds, defined by the presence of a carbon-boron bond, have become a cornerstone of modern chemical research. wikipedia.orgnumberanalytics.com The unique electronic structure of boron, which is electron-deficient, imparts distinct reactivity to these compounds, making them valuable reagents and synthetic intermediates. rsc.org This inherent electron deficiency, combined with the versatility of the carbon-boron bond, allows organoboron compounds to participate in a vast array of chemical transformations. wikipedia.org

Their most prominent role is in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents, has revolutionized the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov Beyond this, the applications of organoboron compounds extend to materials science, where they are used in the development of electronic materials, and medicinal chemistry, where they serve as building blocks for bioactive compounds. researchgate.netuniv-rennes.fr The design and synthesis of novel organoboron compounds continue to be an active area of research, aiming to expand their synthetic utility and functional applications. rsc.org

Importance of Arylboronic Acids as Synthetic Intermediates and Functional Motifs

Within the extensive class of organoboron compounds, arylboronic acids represent a particularly significant and widely used subclass. These compounds, which feature a boronic acid [-B(OH)₂] group attached to an aromatic ring, are valued for their stability, generally low toxicity, and ease of handling compared to other organometallic reagents. nih.gov They are typically stable, crystalline solids, which simplifies their storage and application in various synthetic protocols. nih.gov

Arylboronic acids are indispensable intermediates in transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govrsc.org Their primary application is in the Suzuki-Miyaura reaction, enabling the efficient synthesis of biaryl structures, which are prevalent in many pharmaceuticals and functional materials. nih.gov Furthermore, the boronic acid functional group can be converted into a variety of other functionalities, such as hydroxyl, amino, and halogen groups, further underscoring their versatility as synthetic building blocks in the construction of complex molecular architectures. nih.gov

Structural and Chemical Context of (2-(Naphthalen-2-yl)phenyl)boronic Acid within the Arylboronic Acid Class

(2-(Naphthalen-2-yl)phenyl)boronic acid is a specialized arylboronic acid characterized by a distinct structural arrangement. It features a bulky naphthalene (B1677914) moiety attached to the phenyl ring at the ortho-position relative to the boronic acid group. This specific substitution pattern significantly influences the compound's chemical properties and reactivity.

The steric hindrance imposed by the large naphthalene group can affect the kinetics and selectivity of reactions at the boron center. The extended aromatic system of the naphthalene also modulates the electronic environment of the boronic acid. This compound serves as a crucial intermediate in the synthesis of more complex, sterically hindered polyaromatic systems and other fine chemicals. codchem.com

Table 1: Physicochemical Properties of (2-(Naphthalen-2-yl)phenyl)boronic acid

| Property | Value |

| CAS Number | 1061350-97-7 |

| Molecular Formula | C₁₆H₁₃BO₂ |

| Molecular Weight | 248.08 g/mol |

Research Landscape and Emerging Applications of Naphthalene-Substituted Boronic Acids

The field of naphthalene-substituted boronic acids is an area of growing research interest, driven by their utility as versatile building blocks in organic synthesis, particularly for applications in materials science and medicinal chemistry. frontierspecialtychemicals.comguidechem.com The naphthalene unit imparts unique photophysical properties, making these compounds valuable precursors for creating organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). frontierspecialtychemicals.com

Naphthalene boronic acid derivatives are used as synthetic building blocks for a range of fine organic chemicals and pharmaceuticals. frontierspecialtychemicals.com For example, they have been investigated for their capacity as enzyme stabilizers in liquid detergents. google.com The ability to construct complex molecular frameworks through reactions like the Suzuki-Miyaura coupling makes naphthalene-substituted boronic acids, including (2-(Naphthalen-2-yl)phenyl)boronic acid, important tools for researchers developing novel functional molecules. codchem.comfrontierspecialtychemicals.com

Properties

IUPAC Name |

(2-naphthalen-2-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18-19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGHMNPNPCSUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC3=CC=CC=C3C=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670205 | |

| Record name | [2-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061350-97-7 | |

| Record name | [2-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2 Naphthalen 2 Yl Phenyl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reaction Pathways

(2-(Naphthalen-2-yl)phenyl)boronic acid is a versatile organoboron compound that participates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The reactivity of this biaryl boronic acid is primarily dictated by the nature of the catalyst, the reaction conditions, and the coupling partners involved.

The mechanism of the palladium-catalyzed Suzuki-Miyaura reaction is intricate, with the transmetalation step being crucial for the efficiency of the catalytic cycle. acs.org This step, which involves the transfer of the organic group from boron to palladium, is highly dependent on the role of the base. wikipedia.org Two primary mechanistic pathways have been proposed to explain the activation of the boronic acid and its subsequent reaction with the palladium complex: the "boronate pathway" and the "oxo-palladium pathway". acs.org

In the boronate pathway , the base reacts with the Lewis acidic boronic acid, (2-(naphthalen-2-yl)phenyl)boronic acid, to form a more nucleophilic tetracoordinate boronate species. acs.orgresearchgate.net This activated boronate then displaces the halide from the arylpalladium(II) complex generated during the oxidative addition step, facilitating the transmetalation. wikipedia.orgacs.org

Conversely, the oxo-palladium pathway involves the initial reaction of the base (typically a hydroxide) with the arylpalladium(II) halide complex. acs.org This leads to the formation of an arylpalladium(II) hydroxide (B78521) complex. This palladium-hydroxide species then reacts with the neutral, tricoordinate boronic acid to form an intermediate with a Pd-O-B linkage, which subsequently undergoes transmetalation. acs.org Both pathways converge at a common pre-transmetalation intermediate before reductive elimination yields the final product and regenerates the Pd(0) catalyst. acs.orgyoutube.com The operative pathway can depend on various factors, including the specific base, solvent, and ligands used in the reaction. researchgate.net

Table 1: Key Intermediates in Palladium-Catalyzed Suzuki-Miyaura Pathways

| Pathway | Key Step | Reactants | Intermediate |

|---|---|---|---|

| Boronate Pathway | Boronic Acid Activation | ArB(OH)₂ + Base | [ArB(OH)₃]⁻ |

| Transmetalation | [ArB(OH)₃]⁻ + L₂Pd(Ar')X | L₂Pd(Ar)(Ar') | |

| Oxo-Palladium Pathway | Palladium Complex Activation | L₂Pd(Ar')X + OH⁻ | L₂Pd(Ar')(OH) |

| Transmetalation | L₂Pd(Ar')(OH) + ArB(OH)₂ | L₂Pd(Ar)(Ar') |

As a more cost-effective and earth-abundant alternative to palladium, nickel has gained significant attention for catalyzing Suzuki-Miyaura reactions. libretexts.orgnih.govnih.gov Nickel catalysts can effectively couple (2-(naphthalen-2-yl)phenyl)boronic acid with various organohalides, including more challenging and less reactive aryl chlorides. nih.govbohrium.com

The mechanism of nickel-catalyzed Suzuki-Miyaura couplings is a subject of ongoing research, with multiple oxidation states of nickel potentially participating in the catalytic cycle. While the conventional mechanism is believed to proceed through a Ni(0)/Ni(II) cycle analogous to palladium, the role of Ni(I) species is a key point of investigation. nih.govnih.gov Some studies suggest that the formation of Ni(I) species can be detrimental to catalysis, acting as an off-cycle sink for the active catalyst. nih.govnih.gov These Ni(I) intermediates can be formed through comproportionation between the Ni(0) and Ni(II) species present in the reaction mixture. nih.govnih.gov

However, other investigations propose that a Ni(I)/Ni(III) cycle may be operative, particularly with certain ligands and substrates. oup.com In these cases, Ni(I) complexes are considered vital, active intermediates rather than catalytic poisons. oup.com Theoretical and experimental studies have shown that Ni(I) species can be generated and participate in the catalytic process, potentially acting as the active catalyst in the cross-coupling reaction. oup.com The specific role of Ni(I) and the dominant catalytic cycle likely depend on the precise reaction conditions, including the choice of pre-catalyst, ligands, and substrates. oup.comacs.org

A major advantage of the Suzuki-Miyaura reaction is its exceptionally broad substrate scope and high tolerance for a wide array of functional groups. mit.edunih.gov When using (2-(naphthalen-2-yl)phenyl)boronic acid as the coupling partner, a diverse range of aryl, heteroaryl, and vinyl halides or triflates can be employed. This versatility allows for the synthesis of a vast library of complex biaryl and heterobiaryl compounds. nih.gov

The reaction is compatible with various functional groups on both the boronic acid and the halide partner, including esters, ketones, amides, ethers, and nitriles. mit.eduacs.org This tolerance minimizes the need for protecting group strategies, thereby improving synthetic efficiency. acs.org However, certain functionalities can pose challenges. For instance, substrates with acidic protons, such as phenols or unprotected nitrogen-rich heterocycles like indazoles and benzimidazoles, can potentially interfere with the catalyst or the base, although successful couplings with these substrates have been developed using carefully designed catalyst systems and conditions. mit.edunih.gov Sterically hindered substrates can also lead to lower reaction yields, but this can often be overcome by using more active catalysts with bulky, electron-rich ligands. researchgate.net

Table 2: Representative Scope of Suzuki-Miyaura Coupling with Arylboronic Acids

| Electrophile | Coupling Partner | Catalyst System | Product Type | Yield Range |

|---|---|---|---|---|

| 4-Iodoanisole | Phenyl-B(dan) | Pd-PEPPSI-IPr, KOt-Bu | Biaryl | High |

| 3-Bromofuran | Phenylboronic acid | NiCl₂(PCy₃)₂, K₃PO₄ | Heterobiaryl | Good |

| 1-Naphthyl chloride | Phenylboronic acid | NiCl₂(PCy₃)₂, K₃PO₄ | Biaryl | High |

| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂, RuPhos | Heterobiaryl | 92% |

| Aryl Sulfamates | Arylboronic acids | (dppf)Ni(o-tolyl)(Cl) | Biaryl | Good-Excellent |

The choice of ligand is critical to the success of transition metal-catalyzed cross-coupling reactions. Ligands stabilize the metal center, influence its reactivity, and are essential for facilitating the elementary steps of the catalytic cycle. researchgate.net In Suzuki-Miyaura couplings involving (2-(naphthalen-2-yl)phenyl)boronic acid, the design of the ligand can significantly impact reaction efficiency, substrate scope, and catalyst stability. researchgate.net

For palladium-catalyzed systems, electron-rich and sterically bulky phosphine (B1218219) ligands, such as biaryl phosphines (e.g., SPhos, XPhos) and ferrocenyl phosphines (e.g., dppf), are often highly effective. mit.edunih.gov These ligands promote the oxidative addition and reductive elimination steps and can help prevent catalyst deactivation. nih.gov The steric bulk of the ligand can also influence the catalytic performance, with greater hindrance often leading to better yields. nih.gov Similarly, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that can form highly stable and active palladium complexes. nih.gov

In nickel-catalyzed reactions, ligands also play a crucial role. nih.govresearchgate.net The selection of appropriate phosphine or NHC ligands is key to achieving high catalytic activity. researchgate.net Catalyst design has also evolved to include the use of well-defined pre-catalysts. These are stable, air- and moisture-tolerant metal complexes that are readily activated under the reaction conditions to generate the active low-valent catalytic species. nih.gov The use of such pre-catalysts improves the reproducibility and reliability of the cross-coupling reactions. mit.edunih.gov

Beyond carbon-carbon bond formation, (2-(naphthalen-2-yl)phenyl)boronic acid can also be utilized in the formation of carbon-heteroatom bonds through the Chan-Lam coupling reaction. organic-chemistry.org This reaction, also known as the Chan-Evans-Lam (CEL) coupling, involves the copper-catalyzed or -promoted cross-coupling of a boronic acid with an N-H or O-H containing compound, such as an amine, amide, or phenol. organic-chemistry.orgmarmacs.org

The Chan-Lam coupling is a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination, offering the distinct advantage of often being performed under milder conditions, typically at room temperature and open to the air. organic-chemistry.orgmarmacs.org This makes it a more practical and environmentally friendly method for synthesizing aryl amines, ethers, and related compounds. The reaction can be performed with either stoichiometric or catalytic amounts of a copper(II) salt, such as Cu(OAc)₂. organic-chemistry.org When used catalytically, an oxidant, often atmospheric oxygen, is required to regenerate the active Cu(II) species. organic-chemistry.org The substrate scope is broad, encompassing anilines, amides, imides, carbamates, sulfonamides, and phenols. organic-chemistry.orgdntb.gov.uaresearchgate.net The mechanism is believed to involve the formation of a copper-boron intermediate, followed by coordination of the heteroatom nucleophile and subsequent reductive elimination to form the C-N or C-O bond. organic-chemistry.org

Liebeskind-Srogl Coupling Reactions

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and an organoboronic acid. wikipedia.orgdbpedia.org This reaction is particularly valuable as it proceeds under neutral conditions, tolerating a wide variety of functional groups that might be sensitive to the basic conditions often required in other coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov The process is co-catalyzed by a stoichiometric amount of a copper(I) salt, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which is crucial for the reaction mechanism. organic-chemistry.orgsynarchive.com

The generally accepted first-generation mechanism involves several key steps:

Coordination: The thioester coordinates to the copper(I) salt. youtube.com

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the carbon-sulfur bond of the activated thioester. wikipedia.org

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by the copper carboxylate, which is believed to activate the boronic acid and accept the thiol leaving group from the palladium complex. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate to form the desired ketone product and regenerate the palladium(0) catalyst. wikipedia.org

While specific studies detailing the use of (2-(Naphthalen-2-yl)phenyl)boronic acid in Liebeskind-Srogl couplings are not prevalent, its reactivity can be inferred from its structure. As a sterically hindered boronic acid, its rate of transmetalation might be slower compared to less encumbered analogs. acs.org However, the reaction's tolerance for diverse boronic acid partners suggests that with optimization of reaction conditions (e.g., temperature, ligand choice, reaction time), successful coupling is feasible. nih.gov The reaction's utility has been demonstrated in the synthesis of complex natural products and other biologically active molecules. wikipedia.orgnih.gov

| Reaction Component | Typical Role / Reagent |

| Boronic Acid | (2-(Naphthalen-2-yl)phenyl)boronic acid |

| Electrophile | Thioester (Aryl, Vinyl, Acyl) |

| Catalyst | Pd(0) complex (e.g., Pd2(dba)3) |

| Ligand | Tris(2-furyl)phosphine (TFP) |

| Co-catalyst/Mediator | Copper(I) thiophene-2-carboxylate (CuTC) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | ~50 °C |

Addition and Functionalization Reactions

Conjugate Addition Reactions

Rhodium-catalyzed conjugate addition (or 1,4-addition) of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds. scilit.com This reaction allows for the stereoselective creation of β-arylated ketones, esters, and amides, which are valuable intermediates in pharmaceutical synthesis. organic-chemistry.orgnih.gov The catalytic cycle is generally understood to involve the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex. organic-chemistry.org The resulting aryl-rhodium species then undergoes migratory insertion across the double bond of the activated alkene, followed by protonolysis or hydrolysis to release the product and regenerate the active catalyst. nih.gov

The presence of an aqueous base is often crucial for achieving high yields, as it facilitates the formation of a hydroxo-rhodium species (Rh-OH), which is highly active for the transmetalation step with the arylboronic acid. organic-chemistry.org

For a bulky substrate like (2-(Naphthalen-2-yl)phenyl)boronic acid, the steric hindrance could influence the rate and efficiency of the transmetalation step with the rhodium catalyst. The choice of chiral ligands, such as (S)-binap, can be used to induce high enantioselectivity in the addition product. organic-chemistry.org The reaction is compatible with a broad range of α,β-unsaturated ketones, esters, and amides. researchgate.net

| Parameter | Description |

| Reaction Type | Rhodium-Catalyzed Asymmetric 1,4-Addition |

| Arylating Agent | (2-(Naphthalen-2-yl)phenyl)boronic acid |

| Substrate | α,β-Unsaturated Ketones, Esters, Amides |

| Catalyst Precursor | Rh(acac)(CH2=CH2)2 |

| Chiral Ligand | (S)-binap for asymmetric synthesis |

| Key Additive | Aqueous base (e.g., K2CO3) to promote transmetalation |

| Solvent System | Typically an organic solvent with water (e.g., Dioxane/H2O) |

Hydroarylation of Alkynes with Arylboronic Acids: Mechanistic Insights

The hydroarylation of alkynes with arylboronic acids is an atom-economical method to synthesize multi-substituted alkenes. researchgate.net This transformation can be catalyzed by various transition metals, including palladium, rhodium, nickel, and manganese, with the specific mechanism often depending on the metal and reaction conditions. acs.orgresearchgate.net

Two primary mechanistic pathways are often considered:

Carbometalation Pathway: This pathway typically begins with the transmetalation of the aryl group from the boronic acid to the metal catalyst (e.g., Pd(II)) to form an Ar-M species. This intermediate then undergoes a regio- and stereoselective migratory insertion across the alkyne. The resulting alkenyl-metal intermediate is then protonated (protodemetalation) to yield the alkene product and regenerate the active catalyst. acs.orgnih.gov

Hydrometalation Pathway: In some systems, a metal-hydride (M-H) species is generated first. This M-H species inserts across the alkyne to form an alkenyl-metal intermediate. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to give the final product. Deuterium labeling studies are often used to distinguish between these pathways. acs.org

C-H Functionalization Strategies Employing Arylboronic Acids

Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving step- and atom-economy. acs.org Arylboronic acids are frequently employed as coupling partners in palladium-catalyzed C-H arylation reactions. researchgate.net These reactions typically involve a directing group on one of the substrates to control the regioselectivity of the C-H activation step. researchgate.net

The naphthalene (B1677914) core itself is a key structure in many bioactive compounds and materials, making its selective functionalization an important goal. anr.fr C-H activation strategies have been developed to introduce functional groups at various positions on the naphthalene ring system, often using a directing group at the C1 or C2 position to guide the metal catalyst. nih.govresearchgate.net

In this context, (2-(Naphthalen-2-yl)phenyl)boronic acid would serve as the arylating agent. A general catalytic cycle for a Pd(II)-catalyzed C-H arylation involves:

Coordination of the directing group to the palladium catalyst.

Regioselective C-H activation to form a palladacycle intermediate.

Transmetalation with the arylboronic acid.

Reductive elimination to form the new C-C bond and regenerate a Pd(0) species, which is then re-oxidized to Pd(II) by an oxidant to complete the catalytic cycle. ucm.es

The bulky nature of (2-(Naphthalen-2-yl)phenyl)boronic acid could be advantageous in certain C-H functionalization reactions, potentially influencing selectivity or reacting preferentially compared to smaller boronic acids.

Protonolysis and Other Decomposition Pathways of Arylboronic Acids

Despite their widespread use, arylboronic acids are susceptible to decomposition under various conditions, which can negatively impact reaction efficiency. nih.gov The most common decomposition pathway is protodeboronation (also called protolysis), where the C-B bond is cleaved and replaced by a C-H bond, yielding the corresponding arene. nih.gov

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

The rate of protodeboronation is highly dependent on several factors:

pH: The stability of arylboronic acids is often greatest in a specific pH range. Both highly acidic and highly basic conditions can accelerate decomposition.

Electronic Effects: Electron-rich and heteroaromatic boronic acids are particularly prone to protodeboronation.

Steric Hindrance: Sterically hindered boronic acids, especially those with ortho-substituents, can exhibit increased rates of decomposition. The biaryl structure of (2-(Naphthalen-2-yl)phenyl)boronic acid, with its ortho-naphthalene group, likely makes it susceptible to this decomposition pathway.

Catalyst Presence: The decomposition can be accelerated in the presence of transition metal catalysts like palladium. nih.gov

Other decomposition pathways include oxidation of the C-B bond to form phenols and the formation of boroxines (anhydrides of boronic acids) through dehydration. To mitigate these issues, arylboronic acids are sometimes converted into more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, which can release the active boronic acid under specific reaction conditions. nih.gov

Influence of Polymorphism on Reactivity in Naphthalene Boronic Acids

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can have a significant impact on the physical and chemical properties of a compound, including its solubility, stability, and reactivity. While specific studies on the polymorphism of (2-(Naphthalen-2-yl)phenyl)boronic acid are not available, research on the closely related (naphthalen-1-yl)boronic acid provides valuable insight into this phenomenon for this class of compounds. nih.goviucr.org

Studies have shown that (naphthalen-1-yl)boronic acid can exist in at least two different polymorphic forms, an orthorhombic and a monoclinic structure, which can be obtained by recrystallization from different solvents. nih.govnih.gov Although the individual molecules have nearly identical conformations in both forms, their packing in the crystal lattice differs. iucr.org

Key structural features of these polymorphs include:

Dimer Formation: Molecules form dimers through pairs of O-H···O hydrogen bonds between the boronic acid groups. nih.gov

Layered Networks: These dimers are further connected by additional hydrogen bonds, creating extensive layered networks. nih.gov

Packing Efficiency: The different ways these layers stack result in slight variations in packing efficiency and density between the polymorphs. nih.govnih.gov

These differences in crystal packing can influence the solid-state reactivity of the boronic acid. The specific surface area and the accessibility of the boronic acid functional group to reagents can vary between polymorphs, potentially leading to different reaction rates in heterogeneous reactions. The distinct solubility of each polymorph would also affect its dissolution rate and, consequently, its reactivity in solution-phase reactions. Therefore, controlling the crystalline form of a naphthalene boronic acid could be a critical parameter for ensuring reproducible results in its synthetic applications.

| Polymorph Feature | (Naphthalen-1-yl)boronic acid (Analog) | Potential Implication for Reactivity |

| Crystal Systems | Orthorhombic and Monoclinic forms identified. nih.gov | Different crystal faces and surface energies can affect heterogeneous reaction rates. |

| Molecular Conformation | Nearly identical in both forms. iucr.org | Intrinsic molecular reactivity is likely the same. |

| Supramolecular Structure | Hydrogen-bonded dimers forming layered networks. nih.gov | Strong intermolecular forces must be overcome for dissolution and reaction. |

| Packing Index | Monoclinic (0.692) is slightly more efficient than Orthorhombic (0.688). nih.gov | Affects density, stability, and solubility, which in turn impacts reaction kinetics. |

Applications in Advanced Organic Synthesis and Materials Chemistry

Construction of Biaryl and Polyaryl Scaffolds for Functional Materials

(2-(Naphthalen-2-yl)phenyl)boronic acid is a premier reactant for the synthesis of complex biaryl and polyaryl scaffolds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. atomfair.comfrontierspecialtychemicals.com This reaction is one of the most powerful methods for forming carbon-carbon bonds, and arylboronic acids are key components. frontierspecialtychemicals.com The specific structure of (2-(Naphthalen-2-yl)phenyl)boronic acid, with its ortho-substitution, forces a significant dihedral angle (twist) between the naphthalene (B1677914) and phenyl moieties. When this compound is coupled with other aryl halides, it generates highly non-planar, chiral, or sterically congested polyaryl systems. nih.gov

These twisted three-dimensional structures are crucial for developing functional materials because they can disrupt π-π stacking, which often leads to emission quenching in the solid state. This makes them ideal for applications in materials science where high solid-state luminescence is required. atomfair.com The naphthalene unit itself is a valuable component in organic electronic materials, and its incorporation into larger conjugated systems via this boronic acid derivative allows for the fine-tuning of electronic and photophysical properties. samaterials.com For instance, coupling this boronic acid with various functionalized aryl bromides or iodides can yield a library of novel ligands for catalysis or precursors for advanced polymers and molecular materials. nih.govresearchgate.net

| Reactant A | Reactant B (Aryl Halide) | Resulting Biaryl/Polyaryl Scaffold | Potential Application |

| (2-(Naphthalen-2-yl)phenyl)boronic acid | 4-Bromopyridine | 2-(2-(Naphthalen-2-yl)phenyl)pyridine | Ligand for Catalysis |

| (2-(Naphthalen-2-yl)phenyl)boronic acid | 9-Bromoanthracene | 9-(2-(Naphthalen-2-yl)phenyl)anthracene | Blue Emitter Core |

| (2-(Naphthalen-2-yl)phenyl)boronic acid | 1,4-Dibromobenzene | 1,4-Bis(2-(naphthalen-2-yl)phenyl)benzene | Polymer Building Block |

| (2-(Naphthalen-2-yl)phenyl)boronic acid | 4-Bromo-N,N-diphenylaniline | 4'-(2-(Naphthalen-2-yl)phenyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine | Hole-Transport Material |

Synthesis of Heterocyclic Compounds

Beyond the construction of all-carbon polyaryl systems, the boronic acid functionality of (2-(Naphthalen-2-yl)phenyl)boronic acid serves as a versatile handle for the synthesis of complex heterocyclic compounds. The Lewis acidic boron center can participate in a variety of cyclization and annulation reactions. For example, derivatives of arylboronic acids can undergo reactions with bifunctional reagents to construct boron-containing heterocycles, which are themselves of interest for their unique electronic properties and potential as sensors or in catalysis. nih.gov

Furthermore, the strategic placement of the boronic acid group ortho to the bulky naphthyl substituent can be exploited in intramolecular cyclization reactions. Following a Suzuki coupling to introduce a reactive group onto the naphthalene or an adjacent aryl ring, subsequent reactions can be designed to form new heterocyclic rings, such as benzofurans or carbazoles, which are common motifs in pharmaceuticals and organic electronics. samaterials.com Research on related compounds like 2-aminophenylboronic acids has shown their utility in intermolecular annulation reactions with alkynes to build complex nitrogen-containing heterocycles. nih.gov This suggests that functionalized derivatives of (2-(Naphthalen-2-yl)phenyl)boronic acid could be powerful intermediates for accessing novel, sterically demanding heterocyclic frameworks.

Development of Functional Materials Utilizing Naphthalene-Boronic Acid Derivatives

The unique combination of a bulky, photoactive naphthalene unit and a reactive boronic acid group makes this compound and its derivatives highly valuable in the development of sophisticated functional materials.

Boron-containing compounds have been extensively investigated for use in organic electronics, particularly as electron-accepting moieties in emitters for Organic Light-Emitting Diodes (OLEDs). nih.gov The (2-(Naphthalen-2-yl)phenyl) scaffold is an excellent platform for designing emitters based on Thermally Activated Delayed Fluorescence (TADF). researchgate.netchemistryviews.org In a typical TADF molecule, an electron-donating part and an electron-accepting part are linked to create a twisted structure. This conformation minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, facilitating efficient harvesting of triplet excitons for light emission. researchgate.net

By functionalizing the (2-(Naphthalen-2-yl)phenyl) scaffold with donor groups (like carbazole (B46965) or acridine) and converting the boronic acid to a three- or four-coordinate boron acceptor center, potent TADF emitters can be synthesized. nih.govchemistryviews.org The inherent twist between the naphthalene and phenyl rings helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key strategy for achieving a small S₁-T₁ energy gap. nih.gov The high thermal and morphological stability of such bulky molecules is also advantageous for device longevity. chemistryviews.org

| Boron Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Host Material | Reference Concept |

| D-A type TADF (Boron Acceptor) | Sky Blue | 20.2% | DPEPO | nih.gov |

| Four-Coordinate Boron TADF | Blue to Yellow | 18.0% | - | chemistryviews.org |

| Triarylboron-based TADF | Deep Blue | 4.7% | - | nih.gov |

| D-π-A Boron Complex | Orange-Red | 11.3% | Solution-Processed | researchgate.net |

The boronic acid functional group is exceptionally useful for constructing supramolecular materials through the formation of reversible covalent bonds. Boronic acids can undergo dehydration to form cyclic trimers known as boroxines, or they can react with diols to form stable five- or six-membered boronate esters. mdpi.com This reversible bonding allows for the creation of dynamic and self-healing materials.

Using (2-(Naphthalen-2-yl)phenyl)boronic acid as a building block, chemists can design and synthesize supramolecular polymers, gels, or discrete molecular cages. The large, rigid, and well-defined shape of the naphthyl-phenyl unit provides a strong driving force for ordered self-assembly, directing the geometry of the resulting supramolecular structure. For example, co-polymerization with multifunctional diols can lead to porous organic polymers with potential applications in gas storage or separation. The responsiveness of the boronate ester bond to stimuli such as pH or the presence of competing diols (like sugars) also makes these materials candidates for chemical sensing applications.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in solution become highly luminescent in the aggregated or solid state. nih.gov This effect is typically observed in molecules with twisted, propeller-like shapes. In solution, these molecules undergo rapid intramolecular rotations, which provide a non-radiative pathway for excited state decay. In the solid state, these rotations are physically restricted, blocking the non-radiative channel and forcing the molecule to release its energy as light. frontiersin.orgnih.gov

The (2-(Naphthalen-2-yl)phenyl) scaffold is a prototypical AIE-active structure. The ortho-linkage forces a twisted conformation, creating a molecular "rotor." While the parent boronic acid may show some AIE character, it is more valuable as a building block for constructing more complex AIE luminogens (AIEgens). rsc.org Through Suzuki coupling, this core can be attached to other aromatic or functional groups, creating larger molecules with multiple rotational axes. The restriction of these rotations in the aggregated state can lead to exceptionally high solid-state quantum yields, making these materials ideal for applications in solid-state lighting, chemical sensors, and biological imaging. nih.govresearchgate.net

Molecular Recognition and Sensing Applications

Reversible Covalent Interactions with Vicinal Diols and Saccharides

The cornerstone of boronic acid-based molecular recognition is its ability to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diol functionalities. mdpi.comresearchgate.net This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. nih.govnih.gov This reactivity is particularly significant for the recognition of saccharides (sugars), which are rich in vicinal diol groups. nih.gov

The formation of these boronate esters is a dynamic equilibrium process. nih.gov In aqueous media, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. mdpi.com The binding with a diol shifts this equilibrium, typically enhancing the acidity of the boron center. nih.govmsu.edu This change in pH upon the addition of saccharides was one of the earliest methods used to quantify these interactions. researchgate.netnih.gov The reversibility of this bond is crucial, allowing for dynamic sensing systems that can respond to changing concentrations of the target analyte. researchgate.netnih.gov

The strength of the interaction and the stability of the resulting boronate ester depend on several factors, including the pH of the solution, the structure of the boronic acid, and the specific arrangement of hydroxyl groups on the saccharide. msu.edu For instance, fructose (B13574) often shows a high affinity for phenylboronic acids due to the favorable orientation of its diol groups. acs.org

Applications in Mass Spectrometry (e.g., Reactive Matrices in MALDI-MS)

In Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the matrix plays a crucial role in absorbing laser energy and facilitating the ionization of the analyte. nih.govmdpi.com Conventional matrices can sometimes produce interfering background signals in the low-mass region. mdpi.com

Boronic acids have been incorporated into MALDI matrix design to create "reactive matrices". nih.govresearchgate.net A reactive matrix possesses molecular recognition capabilities, allowing it to selectively bind to certain analytes. nih.gov A boronic acid-functionalized matrix, for example, can selectively form covalent bonds with cis-diol-containing analytes like saccharides or glycoproteins. researchgate.net This selective interaction can enhance the ionization efficiency of the target analyte, improve the signal-to-noise ratio, and simplify the analysis of complex mixtures by reducing background ions. researchgate.net For instance, a boronic acid analogue of the common matrix α-cyano-4-hydroxycinnamic acid (CHCA) has been synthesized and shown to effectively recognize and detect vic-diols and α-hydroxyacids. nih.govresearchgate.net This approach is particularly useful for analyzing native glycan fragments in tissue samples. nih.gov

The table below compares conventional and reactive boronic acid matrices in MALDI-MS.

| Feature | Conventional Matrix (e.g., CHCA) | Reactive Boronic Acid Matrix |

|---|---|---|

| Function | Absorbs laser energy, co-crystallizes with analyte, facilitates ionization. | Performs all conventional functions plus selectively binds to target analytes. |

| Analyte Interaction | Non-specific, physical entrapment. | Specific, reversible covalent bonding with cis-diols. |

| Selectivity | Low. Ionizes a broad range of molecules. | High. Preferentially ionizes diol-containing analytes. |

| Benefit | Broad applicability. | Enhanced signal for target analytes, reduced background, simplified spectra. researchgate.net |

| Example Application | General protein profiling. | Selective analysis of glycoproteins, saccharides, and RNA. nih.gov |

Engineering of Supramolecular Assemblies for Molecular Recognition

The directional and reversible nature of the boronic acid-diol covalent bond makes it an excellent tool for the construction of dynamic, self-assembling supramolecular structures. researchgate.netnih.gov Unlike non-covalent interactions (e.g., hydrogen bonds or π-stacking), which are often weaker and less directional, the boronate ester linkage provides a more robust yet still reversible connection. msu.edu

This "dynamic covalent chemistry" has been used to engineer a variety of self-organizing systems: nih.gov

Macrocycles and Cages: Boronic acids can be used as building blocks that self-assemble in the presence of diol-containing template molecules to form complex, three-dimensional structures.

Polymers and Gels: The cross-linking of polymers with boronic acid and diol functionalities can create "smart" hydrogels that respond to changes in pH or the presence of saccharides. These materials can swell or shrink, making them useful for drug delivery or sensing applications.

Self-Organized Sensors: The assembly of boronic acid receptors on surfaces, such as in Langmuir films or micelles, can create highly organized sensing platforms. msu.edu This ordered arrangement can enhance binding affinity and selectivity for target saccharides. msu.edu The ability of boronic acids to act as both hydrogen bond donors and acceptors also contributes to their utility in forming complex, ordered crystal lattices and other supramolecular structures with various co-formers. nih.govmdpi.com Recently, H₂O₂-triggered cleavage of a boronic acid moiety has been used to initiate the self-assembly of peptide-based nanofibers within living cells. mpg.de

Advanced Spectroscopic and Structural Characterization of 2 Naphthalen 2 Yl Phenyl Boronic Acid and Analogs

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure for (2-(Naphthalen-2-yl)phenyl)boronic acid is not extensively reported in publicly accessible databases, a wealth of information can be inferred from the detailed crystallographic studies of its close analogs, particularly (naphthalen-1-yl)boronic acid and phenylboronic acid. These studies reveal key structural motifs that are characteristic of arylboronic acids.

The solid-state structure of arylboronic acids is dominated by strong intermolecular hydrogen bonds involving the boronic acid functional groups [-B(OH)₂]. Typically, molecules of arylboronic acids form centrosymmetric dimers, where two molecules are linked by a pair of O—H⋯O hydrogen bonds between their hydroxyl groups. nih.goviucr.org This robust dimeric synthon is a recurring feature in the crystal engineering of boronic acids.

These primary dimeric units are then further connected by additional O—H⋯O hydrogen bonds, creating extensive layered networks. nih.goviucr.org In the case of (naphthalen-1-yl)boronic acid, these interactions result in the formation of layered sheets within the crystal lattice. nih.gov

The molecular conformation, specifically the dihedral angle between the two aromatic rings (the phenyl and the naphthalene (B1677914) moieties), is a critical parameter. In analogous biaryl systems, this angle is determined by a balance between steric hindrance from ortho-substituents and the drive for π-system conjugation. For (naphthalen-1-yl)boronic acid, the naphthalene group and the boronic acid group are not coplanar; the dihedral angle between the plane of the naphthalene ring and the C-B-O₂ plane is approximately 40°. nih.goviucr.org This twisting is a common feature to alleviate steric strain. For (2-(Naphthalen-2-yl)phenyl)boronic acid, a significant twist between the phenyl and naphthalene rings is also expected. Other intermolecular forces, such as π-π stacking and C-H⋯O interactions, may also play a role in stabilizing the crystal packing. nih.govrsc.org

| Interaction Type | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Angle (°) |

|---|---|---|---|---|

| O—H⋯O (Dimer) | ~0.85 | ~1.85 | ~2.70 | ~170 |

| O—H⋯O (Inter-dimer) | ~0.85 | ~1.90 | ~2.75 | ~165 |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in arylboronic acids. The specific polymorph obtained can be influenced by crystallization conditions such as solvent and temperature. nih.gov For instance, (naphthalen-1-yl)boronic acid has been shown to exist in at least two polymorphic forms, one orthorhombic and one monoclinic, which were prepared by recrystallization from different solvents. nih.goviucr.org

While the fundamental molecular conformation and the primary hydrogen-bonded dimer motif remain nearly identical between polymorphs, the way these layers or chains pack together differs. nih.gov In the case of the (naphthalen-1-yl)boronic acid polymorphs, the layers are shifted relative to one another, leading to slight differences in packing efficiency and density. nih.goviucr.org These structural variations can have significant implications for the material's physical properties, including its melting point, solubility, and stability. The potential for polymorphism in (2-(Naphthalen-2-yl)phenyl)boronic acid is therefore high and warrants investigation, as different polymorphs could exhibit distinct behaviors in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of (2-(Naphthalen-2-yl)phenyl)boronic acid and for probing its dynamic behavior in solution.

The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The aromatic region (typically 7.0-8.5 ppm) is expected to be complex due to the presence of protons on both the substituted phenyl ring and the naphthalene ring system. The specific chemical shifts and coupling constants would allow for the assignment of each proton. The protons on the naphthalene moiety and the phenyl ring would exhibit characteristic splitting patterns (doublets, triplets, multiplets) based on their positions and neighboring protons. beilstein-journals.org The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature due to hydrogen exchange.

In the ¹³C NMR spectrum, all 16 unique carbon atoms should be observable. The chemical shifts would fall in the aromatic region (~110-150 ppm). A key feature often noted in the ¹³C NMR spectra of arylboronic acids is the difficulty in observing the ipso-carbon directly attached to the boron atom. rsc.org This is due to quadrupolar relaxation caused by the adjacent boron nucleus, which often leads to a very broad or undetectable signal for this carbon.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Naphthyl & Phenyl) | 7.0 - 8.5 | Complex multiplet structures expected. beilstein-journals.org |

| B(OH)₂ | 4.0 - 6.0 (variable) | Broad singlet, position is solvent/concentration dependent. | |

| ¹³C | Aromatic (Naphthyl & Phenyl) | 110 - 150 | Quaternary carbons will be weaker. rsc.org |

| C-B (ipso-Carbon) | ~130 | Signal often broadened and may not be observed. rsc.org |

Beyond simple 1D spectra, specialized NMR techniques can provide deeper insights.

¹¹B NMR Spectroscopy: This technique is highly sensitive to the coordination environment of the boron atom. The trigonal planar (sp²) boron of the free boronic acid typically gives a broad signal in the range of 27-33 ppm. rsc.orgsdsu.edu Upon coordination with a Lewis base (like a diol or fluoride) to form a tetrahedral (sp³) boronate ester or complex, the ¹¹B signal shifts significantly upfield to around 3-9 ppm. mdpi.com This makes ¹¹B NMR an excellent tool for studying the pKa of the boronic acid and its binding equilibria with diols, which is fundamental to its application in sensors and dynamic covalent chemistry. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment of all ¹H and ¹³C signals, especially in a molecule with many similar aromatic protons and carbons.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the solution-state conformation. libretexts.org These experiments detect through-space correlations between protons that are close to each other (< 5 Å). For (2-(Naphthalen-2-yl)phenyl)boronic acid, NOESY/ROESY correlations between specific protons on the phenyl ring and the naphthalene ring would provide direct evidence of the preferred average dihedral angle (conformation) in solution, revealing whether the molecule adopts a twisted or more planar arrangement. researchgate.net

Vibrational Spectroscopy (FTIR, Raman)

Key expected vibrational modes include:

O-H Stretching: A broad and strong band in the FTIR spectrum, typically between 3200 and 3600 cm⁻¹, corresponding to the hydrogen-bonded hydroxyl groups of the boronic acid. nist.gov

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹.

B-O Asymmetric Stretching: A very strong and characteristic band in the FTIR spectrum, typically found between 1330 and 1390 cm⁻¹. This is one of the most identifiable peaks for a boronic acid. nist.govnih.gov

Aromatic C=C Stretching: Multiple sharp bands in the 1400-1650 cm⁻¹ region in both FTIR and Raman spectra, characteristic of the phenyl and naphthalene rings.

Ring Breathing Modes: The naphthalene and phenyl rings will have characteristic "ring breathing" modes, which are often strong in the Raman spectrum, appearing in the fingerprint region (below 1200 cm⁻¹). nih.gov

The combination of FTIR and Raman spectroscopy is powerful because vibrational modes can be either IR- or Raman-active, or both, depending on the change in dipole moment and polarizability, respectively. This complementarity aids in a more complete vibrational assignment.

| Frequency Range (cm⁻¹) | Assignment | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|

| 3600 - 3200 | O-H stretch (H-bonded) | Strong, Broad | Weak |

| 3100 - 3000 | Aromatic C-H stretch | Medium, Sharp | Strong, Sharp |

| 1620 - 1450 | Aromatic C=C stretch | Medium-Strong | Medium-Strong |

| 1390 - 1330 | B-O asymmetric stretch | Very Strong | Weak |

| 1200 - 1000 | In-plane C-H bend | Medium | Medium |

| ~1000 | Ring breathing mode | Weak | Strong |

| 850 - 700 | Out-of-plane C-H bend | Strong | Weak |

Future Perspectives and Emerging Research Directions

Design of Novel Catalytic Systems Based on (2-(Naphthalen-2-yl)phenyl)boronic Acid Scaffolds

The application of boronic acids in catalysis is a rapidly evolving field. catalysis.blogrsc.org The (2-(Naphthalen-2-yl)phenyl)boronic acid scaffold offers intriguing possibilities for designing next-generation catalytic systems.

As a Ligand Precursor: The bulky and rigid naphthalenyl-phenyl backbone can be elaborated into sophisticated ligands for transition-metal catalysis. The defined steric hindrance around the metal center could impart high selectivity in cross-coupling reactions, asymmetric synthesis, and polymerization catalysis. Future research could focus on converting the boronic acid group into other coordinating functionalities to create bidentate or pincer-type ligands, thereby fine-tuning the electronic and steric properties of the resulting metal complexes.

In Organocatalysis: The field of boronic acid catalysis, where the boronic acid itself acts as a Lewis acid catalyst, has gained traction for promoting reactions like amide bond formation and carbohydrate transformations. rsc.org The specific steric and electronic environment of (2-(Naphthalen-2-yl)phenyl)boronic acid could be harnessed to catalyze reactions with unique substrate selectivity, particularly for bulky reactants where traditional catalysts may fail.

| Potential Catalytic Application | Role of (2-(Naphthalen-2-yl)phenyl)boronic Acid | Anticipated Advantage |

| Asymmetric Hydrogenation | Precursor to a chiral phosphine (B1218219) ligand | High enantioselectivity due to fixed steric environment |

| Suzuki-Miyaura Coupling | Ligand for Palladium | Enhanced stability and activity for challenging substrates |

| Amide Synthesis | Lewis Acid Organocatalyst | Activation of carboxylic acids under mild conditions |

| Friedel-Crafts Reactions | Electrophilic Activation Catalyst | High regioselectivity for bulky aromatic substrates |

Development of Advanced Materials with Tunable Properties for Optoelectronics and Supramolecular Chemistry

The combination of a conjugated polycyclic aromatic system and a reactive boronic acid group makes (2-(Naphthalen-2-yl)phenyl)boronic acid a prime candidate for the development of advanced functional materials.

Optoelectronic Materials: Biaryl compounds are foundational components in organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs). mdpi.com The naphthalenyl-phenyl core provides a rigid, conjugated scaffold that can be chemically modified to tune its photophysical properties, including emission wavelength and quantum efficiency. Future work could involve incorporating this scaffold into polymers or larger molecules for use as emitters or host materials in next-generation displays and lighting.

Supramolecular Chemistry: Boronic acids can form reversible covalent bonds with diols, a property that is highly valuable in supramolecular chemistry for creating dynamic and responsive materials. nih.govresearchgate.net This allows for the construction of self-healing polymers, stimuli-responsive gels, and molecular networks. By polymerizing derivatives of (2-(Naphthalen-2-yl)phenyl)boronic acid with multi-diol linkers, it would be possible to create robust materials that can change their properties in response to stimuli like pH changes or the presence of specific sugars. researchgate.net

Integration into Complex Molecular Recognition Systems and Biosensors for Biomedical Applications

One of the most promising future directions for boronic acids lies in chemical biology and biomedical diagnostics. nih.govresearchgate.netnih.gov The ability of the boronic acid group to bind reversibly with cis-1,2- and -1,3-diols is a key feature of many biological molecules, including carbohydrates, glycoproteins, and ribonucleic acids. nih.govnih.govmdpi.com

The (2-(Naphthalen-2-yl)phenyl)boronic acid molecule is particularly well-suited for these applications as the naphthalene (B1677914) moiety can act as a built-in fluorescent reporter. Binding of a target diol-containing molecule to the boronic acid group can alter the electronic environment of the naphthalene fluorophore, leading to a detectable change in fluorescence intensity or wavelength. nih.govrsc.org This principle can be applied to:

Fluorescent Biosensors: Designing sensors for clinically relevant targets like glucose or cancer-associated glycans (e.g., Sialyl Lewis X). rsc.orgacs.org The sensor's fluorescence could signal the concentration of the target analyte in biological fluids, enabling new diagnostic tools. nih.govacs.org

Cellular Imaging: Developing probes to visualize the distribution and dynamics of specific carbohydrates on cell surfaces or within cellular compartments. nih.govrsc.org This could provide valuable insights into disease progression, particularly in cancer biology. mdpi.com

Drug Delivery Systems: Creating "smart" drug delivery vehicles that release their therapeutic payload in response to a specific carbohydrate signature present in a diseased tissue environment. nih.gov

| Target Biomolecule Class | Potential Application | Detection Principle |

| Monosaccharides (e.g., Glucose) | Continuous glucose monitoring for diabetes management | Fluorescence modulation upon binding |

| Glycoproteins | Cancer biomarker detection | Affinity-based capture and fluorescent signaling |

| Ribonucleic Acids (RNA) | Probes for RNA localization and function | Binding to the ribose sugar backbone |

| Catecholamines (e.g., Dopamine) | Neurological disorder diagnostics | Recognition of the catechol diol structure |

Exploration of New Reaction Manifolds and Synthetic Methodologies

While boronic acids are famous for their role in the Suzuki-Miyaura cross-coupling reaction, their synthetic utility is much broader. semanticscholar.orgcolab.ws The sterically hindered nature of (2-(Naphthalen-2-yl)phenyl)boronic acid makes it a unique building block for accessing complex molecular architectures that are challenging to synthesize by other means. researchgate.netnih.govorganic-chemistry.org

Future research will likely explore its use in:

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): Using this compound as a pre-formed biaryl unit in cyclization reactions to build larger, more complex, and sterically crowded PAHs for materials science applications.

C-H Functionalization Reactions: Employing the boronic acid group as a directing group to facilitate selective C-H activation at other positions on the aromatic rings, enabling the streamlined synthesis of highly substituted derivatives.

Development of Novel Boron Esters: Creating new boronic esters from (2-(Naphthalen-2-yl)phenyl)boronic acid that exhibit enhanced stability or unique reactivity in cross-coupling reactions, potentially overcoming the limitations of standard boronic acids. mit.eduacs.org

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The true potential of (2-(Naphthalen-2-yl)phenyl)boronic acid will be realized through interdisciplinary research that leverages its multifunctionality. Future projects could integrate expertise from multiple fields:

Organic chemists can devise efficient syntheses of the core molecule and its derivatives. researchgate.net

Materials scientists can incorporate these derivatives into thin films and polymers to study their electronic and self-assembly properties. mdpi.com

Chemical biologists can then apply these new materials as sensors and imaging agents in complex biological systems like living cells. mdpi.comresearchgate.net

Such collaborative efforts could lead to the development of integrated "theranostic" systems, where a single agent based on the (2-(Naphthalen-2-yl)phenyl)boronic acid scaffold could be used for both diagnosing a disease (e.g., via fluorescent imaging of a biomarker) and delivering a targeted therapy. nih.gov The convergence of these scientific disciplines is essential to unlock the full range of possibilities that this versatile compound offers.

Q & A

Q. Basic

- NMR Spectroscopy : NMR detects boronic acid speciation (δ ~30 ppm for free acid vs. δ ~10 ppm for boroxins). NMR resolves aromatic protons (e.g., naphthyl protons at δ 7.5–8.5 ppm).

- X-ray Diffraction : Monochromatic CuKα radiation (λ = 1.54178 Å) at 173 K minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution LC-MS/MS (e.g., Q-TOF) confirms molecular ion peaks (e.g., [M-H] at m/z 212.08) and detects trace impurities .

How can LC-MS/MS methods be validated for impurity profiling of boronic acid derivatives?

Advanced

Validation follows ICH guidelines, including:

- Linearity : Calibration curves (0.1–10 ppm) with .

- LOD/LOQ : Determined via signal-to-noise ratios (LOD = 0.03 ppm, LOQ = 0.1 ppm) using carboxy phenyl boronic acid as a model impurity.

- Robustness : Column temperature (±5°C) and mobile phase pH (±0.2) variations are tested. Electrospray ionization (ESI) in negative mode enhances sensitivity for boronate anions .

What role does hydrogen bonding play in the stability of (2-(naphthalen-2-yl)phenyl)boronic acid crystals?

Advanced

The planar naphthyl group facilitates π-π stacking, while boronic acid groups form dimeric B–O···H–O hydrogen bonds (O···O distance ~2.7 Å). In polymorphic forms, these interactions vary: Form I exhibits a 2D sheet structure, while Form II adopts a helical chain motif. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 15% H···O contributions) .

How do electronic effects influence the reactivity of (2-(naphthalen-2-yl)phenyl)boronic acid in cross-coupling reactions?

Advanced

The electron-rich naphthyl group stabilizes Pd intermediates in Suzuki-Miyaura reactions, reducing side-product formation. Optimized conditions include:

- Catalyst : Pd(PPh) (2 mol%) or XPhos-palladacycle pre-catalysts.

- Base : CsCO in THF/HO (3:1) at 80°C.

- Substrate Scope : Reacts efficiently with aryl halides (e.g., 4-methoxyphenyl tosylate, yielding 85% biphenyl product) .

What computational methods predict the mutagenic potential of boronic acid impurities?

Advanced

Density functional theory (DFT) calculates electrophilic Fukui indices to identify reactive sites prone to DNA adduct formation. For example, carboxy phenyl boronic acid shows higher mutagenicity alerts (f > 0.1) than methyl derivatives. QSAR models trained on Ames test data validate these predictions, guiding impurity control at <1 ppm levels .

How can polymorphism impact the catalytic activity of (2-(naphthalen-2-yl)phenyl)boronic acid?

Advanced

Polymorphs with distinct crystal packing exhibit varying solubility and surface reactivity. For instance, Form I (density = 1.306 Mg/m) dissolves faster in DMSO, enhancing its availability in Suzuki reactions. Powder XRD (2θ = 5–40°) and DSC (melting endotherms at 232–245°C) differentiate forms, enabling structure-activity correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.